(1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)methanol (1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)methanol
Brand Name: Vulcanchem
CAS No.: 537702-17-3
VCID: VC21406566
InChI: InChI=1S/C16H22N2O/c19-12-16-17-14-8-4-5-9-15(14)18(16)11-10-13-6-2-1-3-7-13/h4-5,8-9,13,19H,1-3,6-7,10-12H2
SMILES: C1CCC(CC1)CCN2C3=CC=CC=C3N=C2CO
Molecular Formula: C16H22N2O
Molecular Weight: 258.36g/mol

(1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)methanol

CAS No.: 537702-17-3

Cat. No.: VC21406566

Molecular Formula: C16H22N2O

Molecular Weight: 258.36g/mol

* For research use only. Not for human or veterinary use.

(1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)methanol - 537702-17-3

Specification

CAS No. 537702-17-3
Molecular Formula C16H22N2O
Molecular Weight 258.36g/mol
IUPAC Name [1-(2-cyclohexylethyl)benzimidazol-2-yl]methanol
Standard InChI InChI=1S/C16H22N2O/c19-12-16-17-14-8-4-5-9-15(14)18(16)11-10-13-6-2-1-3-7-13/h4-5,8-9,13,19H,1-3,6-7,10-12H2
Standard InChI Key ZWNBWCVUVNPLKO-UHFFFAOYSA-N
SMILES C1CCC(CC1)CCN2C3=CC=CC=C3N=C2CO
Canonical SMILES C1CCC(CC1)CCN2C3=CC=CC=C3N=C2CO

Introduction

Synthesis Methods

The synthesis of benzimidazole derivatives typically involves condensation reactions between o-phenylenediamines and carboxylic acids or their derivatives. For (1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)methanol, a possible synthesis route might involve:

  • Preparation of the Benzimidazole Core: Reaction of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole ring.

  • Introduction of the Cyclohexylethyl Group: Alkylation of the benzimidazole nitrogen with a cyclohexylethyl halide.

  • Introduction of the Methanol Group: Reaction with a suitable methanol derivative or reduction of an aldehyde group if present.

Biological Activities

Benzimidazole derivatives are known for their diverse biological activities, including antitubercular, antibacterial, and antifungal properties. The addition of a cyclohexylethyl group and a methanol moiety could potentially enhance or modify these activities. For example, similar benzimidazole derivatives have shown potent antitubercular activity by targeting the MmpL3 transporter in Mycobacterium tuberculosis .

Biological ActivityPotential Impact
Antitubercular ActivityMay exhibit activity against M. tuberculosis, depending on the substitution effects.
CytotoxicityGenerally, benzimidazoles have low cytotoxicity, but this could vary with the specific substitutions.

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